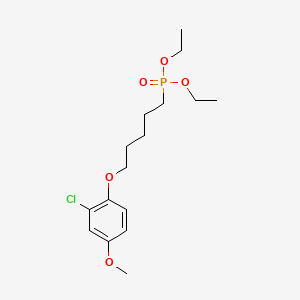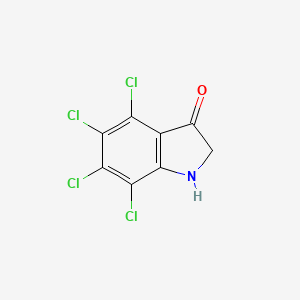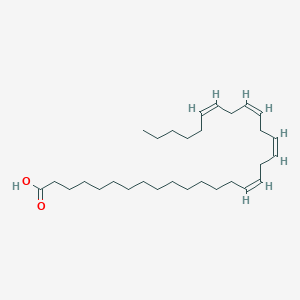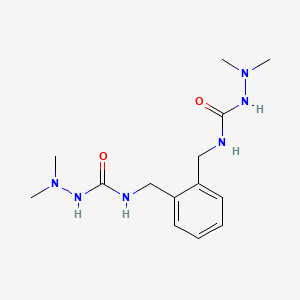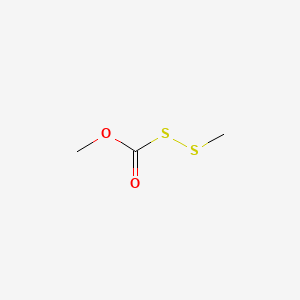
13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: is a chemical compound with the molecular formula C22H45NO4 and a molecular weight of 387.6 g/mol . It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of dodecylamine with 1,2-bis(2-iodoethoxy)ethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate , and a solvent, such as dimethylformamide . The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including complexation , oxidation , and substitution reactions .
Common Reagents and Conditions:
Complexation: This compound forms stable complexes with metal ions such as , , and .
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal ions results in the formation of metal complexes, while oxidation reactions produce oxidized derivatives of the compound .
Applications De Recherche Scientifique
13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research :
Mécanisme D'action
The mechanism of action of 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions . The ether groups in the compound’s structure provide multiple binding sites for metal ions, allowing for strong and selective complexation . This property is utilized in various applications, including metal ion detection and separation .
Comparaison Avec Des Composés Similaires
- 1,4,7,10-Tetraoxa-13-azacyclopentadecane
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
Uniqueness: 13-Dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its long dodecyl chain, which enhances its hydrophobic properties and allows for better interaction with hydrophobic environments . This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and membrane studies .
Propriétés
Numéro CAS |
75006-56-3 |
|---|---|
Formule moléculaire |
C22H45NO4 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
13-dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-24-17-19-26-21-22-27-20-18-25-16-14-23/h2-22H2,1H3 |
Clé InChI |
PTQYCIMKWDCVIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


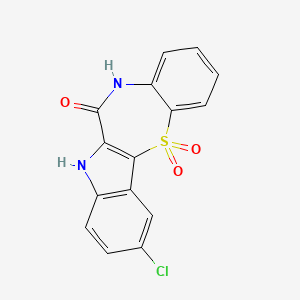
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)




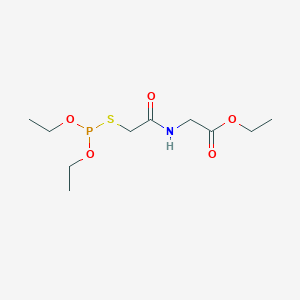
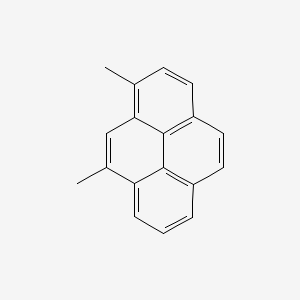
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
